2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines cyclopentyl, methoxyphenyl, and ethoxyphenyl groups with an imidazolidinone core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazolidinone core: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the cyclopentyl group: This step involves the alkylation of the imidazolidinone core with a cyclopentyl halide in the presence of a base.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the imidazolidinone core reacts with a methoxyphenyl halide.
Incorporation of the ethoxyphenyl group: This step involves the acylation of the imidazolidinone core with an ethoxyphenyl acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the best reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
- **2-[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
- **2-[3-cyclopentyl-1-(3-ethoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H29N3O5 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H29N3O5/c1-3-33-20-13-11-17(12-14-20)26-23(29)16-22-24(30)28(19-9-6-10-21(15-19)32-2)25(31)27(22)18-7-4-5-8-18/h6,9-15,18,22H,3-5,7-8,16H2,1-2H3,(H,26,29) |
InChI Key |
VHZOCKVOMRWAHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C3CCCC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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